molecular formula C9H9NO B094985 (1H-indol-6-yl)methanol CAS No. 1075-26-9

(1H-indol-6-yl)methanol

Cat. No. B094985
Key on ui cas rn: 1075-26-9
M. Wt: 147.17 g/mol
InChI Key: WRMZOPANDOHWJU-UHFFFAOYSA-N
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Patent
US06743785B2

Procedure details

To a solution of indole-6-carboxylic acid methyl ester (20.0 g, 114 mmol) in anhydrous tetrahydrofuran (1.6 L) stirring under nitrogen at room temperature was added carefully lithium aluminum hydride (8.7 g, 230 mmol) while purging with nitrogen. Following this addition, the reaction mixture was stirred at room temperature for 3 hours and was then cooled to 0° C. This mixture was treated sequentially with water (9 mL), 15% sodium hydroxide (9 mL), and additional water (25 mL). The resulting suspension was filtered and the filtrate concentrated under reduced pressure. The residue was subjected to silica gel chromatography, eluting with 30%-60% ethyl acetate in hexanes. Fractions containing product were combined and concentrated under reduced pressure to provide 16.0 g (95%) of the desired compound as an off-white solid.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][CH:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[OH:2][CH2:3][C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][CH:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1=CC=C2C=CNC2=C1
Name
Quantity
1.6 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while purging with nitrogen
ADDITION
Type
ADDITION
Details
this addition
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 0° C
ADDITION
Type
ADDITION
Details
This mixture was treated sequentially with water (9 mL), 15% sodium hydroxide (9 mL), and additional water (25 mL)
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
WASH
Type
WASH
Details
eluting with 30%-60% ethyl acetate in hexanes
ADDITION
Type
ADDITION
Details
Fractions containing product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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